molecular formula C8H4ClNO2S B3034134 2-Chlorobenzo[d]thiazole-5-carboxylic acid CAS No. 1393576-38-9

2-Chlorobenzo[d]thiazole-5-carboxylic acid

Cat. No.: B3034134
CAS No.: 1393576-38-9
M. Wt: 213.64 g/mol
InChI Key: USIYKVRPNWXYIR-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-5-carboxylic acid, also known as CBTCA, is an organic compound with a molecular formula of C7H4ClNO2S. It is a member of the thiazole family of compounds and is used in a variety of applications in the scientific research and laboratory fields.

Scientific Research Applications

Antimicrobial Applications

2-Chlorobenzo[d]thiazole-5-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For example, compounds derived from this acid showed moderate to excellent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and others. This suggests potential applications in developing antimicrobial agents (B'Bhatt & Sharma, 2017).

Chemical Synthesis and Intermediates

This compound and its derivatives are important intermediates in chemical syntheses. For instance, they are involved in the synthesis of various biologically active compounds, such as thiazole carboxylic acids, indicating their importance in pharmaceutical and chemical research (Yuanbiao et al., 2016).

Antiviral Applications

Some derivatives of this compound have been synthesized and tested for their antiviral properties. For instance, studies have shown that certain compounds have anti-tobacco mosaic virus activity, showcasing their potential use in antiviral therapies (Chen et al., 2010).

Coordination Polymers

This compound has been used to prepare crystals and coordination polymers with metals like copper, exhibiting interesting properties such as structural transformation upon the removal of solvent molecules. This indicates potential applications in materials science and crystal engineering (Meundaeng et al., 2017).

Pharmaceutical Building Blocks

Benzo[d]thiazole, a component of this compound, is widely used in synthetic and medicinal chemistry. Compounds derived from it are seen as valuable building blocks in drug discovery due to their diverse bioactivities and the potential to explore chemical space for ligand targeting (Durcik et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIYKVRPNWXYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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